molecular formula C13H15NS B14641489 Quinoline, 2-(1-methylethyl)-8-(methylthio)- CAS No. 54421-23-7

Quinoline, 2-(1-methylethyl)-8-(methylthio)-

Cat. No.: B14641489
CAS No.: 54421-23-7
M. Wt: 217.33 g/mol
InChI Key: AIGDFGMHOLRMAI-UHFFFAOYSA-N
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Description

Quinoline, 2-(1-methylethyl)-8-(methylthio)- is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-(1-methylethyl)-8-(methylthio)- can be achieved through various synthetic routes One common method involves the Friedländer synthesis, which typically uses aniline derivatives and carbonyl compounds under acidic or basic conditions

Industrial Production Methods

Industrial production of Quinoline, 2-(1-methylethyl)-8-(methylthio)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions, and purification steps such as recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 2-(1-methylethyl)-8-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the methylthio group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

Quinoline, 2-(1-methylethyl)-8-(methylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial or anticancer agent.

    Medicine: Derivatives of quinoline are explored for their therapeutic potential in treating diseases such as malaria and cancer.

    Industry: The compound is used in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of Quinoline, 2-(1-methylethyl)-8-(methylthio)- involves its interaction with molecular targets such as enzymes or receptors. The isopropyl and methylthio groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Methylquinoline: A derivative with a methyl group at the 2-position.

    8-Methylthioquinoline: A derivative with a methylthio group at the 8-position.

Uniqueness

Quinoline, 2-(1-methylethyl)-8-(methylthio)- is unique due to the presence of both the isopropyl and methylthio groups, which confer distinct chemical and biological properties

Properties

CAS No.

54421-23-7

Molecular Formula

C13H15NS

Molecular Weight

217.33 g/mol

IUPAC Name

8-methylsulfanyl-2-propan-2-ylquinoline

InChI

InChI=1S/C13H15NS/c1-9(2)11-8-7-10-5-4-6-12(15-3)13(10)14-11/h4-9H,1-3H3

InChI Key

AIGDFGMHOLRMAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C=CC=C2SC)C=C1

Origin of Product

United States

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